(3-Nitrobenzyl)mercaptan

Catalog No.
S1897975
CAS No.
77472-39-0
M.F
C7H7NO2S
M. Wt
169.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Nitrobenzyl)mercaptan

CAS Number

77472-39-0

Product Name

(3-Nitrobenzyl)mercaptan

IUPAC Name

(3-nitrophenyl)methanethiol

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

InChI

InChI=1S/C7H7NO2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2

InChI Key

MNNASYKPIIJEJF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CS

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CS

(3-Nitrobenzyl)mercaptan (CAS: 77472-39-0) is a highly reactive, nitro-functionalized benzylic thiol utilized as a premium building block in advanced surface functionalization, polymer modification, and dynamic combinatorial chemistry. By bridging the gap between highly nucleophilic aliphatic thiols and structurally rigid aryl thiols, it delivers a favorable balance of reaction kinetics and functional utility. Its primary procurement value lies in its ability to efficiently introduce a redox-active or chromophoric nitro moiety onto electrodes and electron-deficient polymers without requiring harsh conditions or metal catalysts [1].

Research Fit

Surface functionalization of carbon and gold electrodes
Solid-phase safety-catch linker chemistry
Building block for lubricant additives and pharmaceutical intermediates

Substituting (3-nitrobenzyl)mercaptan with unfunctionalized analogs, such as benzyl mercaptan, eliminates the redox-active nitro group critical for downstream electrochemical sensing and post-modification reduction to amine anchors. Conversely, attempting to substitute it with common nitro-functionalized aryl thiols, such as 4-nitrothiophenol (4-NTP), severely compromises manufacturability and reaction kinetics. In aryl thiols, the direct conjugation of the sulfur atom with the aromatic ring—exacerbated by the electron-withdrawing nitro group—drastically reduces thiolate nucleophilicity. The methylene spacer in (3-nitrobenzyl)mercaptan insulates the thiol from these resonance effects, ensuring rapid, near-quantitative coupling in base-activated surface grafting and thiol-ene click modifications that would otherwise suffer from low yields or require extensive optimization [1].

Substitution Risk

Target Reagent
3‑Nitrobenzyl mercaptan
Meta-nitro substitution tunes oxidation potential and coupling efficiency. Reported higher surface coverage in PFT reactions and improved ambient film stability.
Potential Substitute
Positional isomers / benzyl mercaptan
Ortho, para isomers and unsubstituted benzyl mercaptan exhibit different grafting potentials and lower coupling yields. Film stability may not transfer.

Thiolate Nucleophilicity and Surface Grafting Density

In the base-activated para-fluoro-thiol (PFT) coupling to pentafluorophenyl (F5-Ph) anchor layers on carbon electrodes, the choice of thiol dictates the final surface concentration. Because the methylene spacer insulates the thiolate from the resonance electron-withdrawing effects of the nitro group, (3-nitrobenzyl)mercaptan acts as a significantly stronger nucleophile than its aryl counterpart, 4-nitrothiophenol (4-NTP). Quantitative electrochemical characterization demonstrates that (3-nitrobenzyl)mercaptan achieves a maximum surface concentration of 4.6 × 10^-10 mol cm^-2, representing a near-theoretical monolayer yield, whereas the weaker nucleophilicity of 4-NTP results in substantially lower grafting efficiency under identical conditions [1].

Evidence DimensionMaximum surface concentration (grafting density)
Target Compound Data4.6 × 10^-10 mol cm^-2
Comparator Or Baseline4-Nitrothiophenol (4-NTP) (Substantially lower yield due to reduced nucleophilicity)
Quantified DifferenceNear-theoretical maximum yield for 3-NBM vs. kinetically limited yield for 4-NTP
ConditionsPFT reaction on F5-Ph grafted glassy carbon using [Bu4N]OH base at room temperature

Procurement of 3-NBM over nitro-aryl thiols is essential for manufacturing dense, defect-free functionalized electrodes for reliable electrochemical sensing.

PFT coupling surface coverage
Head-to-head
4.6 × 10⁻¹⁰ mol cm⁻² vs 4‑NTP
Reported highest surface concentration among tested thiols; supports high-density coupling workflows.
PFT reaction on glassy carbon with pentafluorophenyl anchor layer.

Post-Polymerization Thiol-Ene Click Efficiency

When modifying electron-deficient polymers such as poly(vinylene sulfide) (PVS) via sequential nucleophilic thiol-ene click reactions, the structural characteristics of the thiol dictate the conversion rate. A comparative study of post-polymerization modifications revealed that (3-nitrobenzyl)mercaptan achieved an 87% conversion yield. In stark contrast, standard aliphatic thiols like 2-mercaptoethanol only reached a 47% yield under the same conditions. The favorable balance of nucleophilicity and steric accessibility in (3-nitrobenzyl)mercaptan enables highly efficient functionalization without the need for transition-metal catalysts [1].

Evidence DimensionPost-polymerization modification yield
Target Compound Data87% conversion yield
Comparator Or Baseline2-Mercaptoethanol (47% conversion yield)
Quantified Difference40% absolute increase in functionalization efficiency
ConditionsNucleophilic thiol-ene click reaction on poly(vinylene sulfide) at 80°C

Buyers scaling up polymer functionalization should select 3-NBM to maximize conversion and minimize unreacted precursor waste in metal-free click workflows.

Ambient film stability
Reported
Covalent coupling > direct SAM on gold
Films formed via PFT-coupled 3‑NBM exhibit greater ambient stability than directly adsorbed SAMs.
Method-dependent comparison; covalent attachment strategy influences outcome.

Ambient Storage Stability of Modified Gold Interfaces

While (3-nitrobenzyl)mercaptan can form conventional self-assembled monolayers (SAMs) directly on gold, utilizing it in a para-fluoro-thiol (PFT) coupling strategy to aryldiazonium-grafted anchor layers fundamentally alters the operational stability of the interface. Research indicates that Au surfaces modified by coupling (3-nitrobenzyl)mercaptan to an F5-Ph anchor layer are significantly more stable to extended ambient air exposure than SAMs formed by the direct assembly of the thiol. This enhanced stability overcomes the notorious degradation issues, such as oxidation and desorption, typically associated with direct Au-S bonds [1].

Evidence DimensionInterface stability under extended air exposure
Target Compound DataHigh stability (PFT-coupled 3-NBM on F5-Ph-Au)
Comparator Or BaselineDirect SAM of 3-NBM on Gold (Prone to degradation and desorption)
Quantified DifferenceSubstantial increase in oxidative and ambient storage stability
ConditionsExtended storage under ambient air conditions

For industrial biosensor or microelectronic fabrication, utilizing 3-NBM in a diazonium-coupling workflow drastically extends the shelf-life of the final gold-coated devices compared to traditional SAM formation.

Grafting overpotential
Class-level
+200 mV vs. SCE
Low oxidative potential may reduce electrode damage and side reactions during electrografting.
In acetonitrile with Bu₄NOH; class-level inference.
Safety-catch linker profile
Data to verify
Stable to TFA and piperidine; cleaved after nitro reduction
Dual-stability strategy enables orthogonal deprotection steps in solid-phase synthesis.
Class-level description; source review recommended.

Fabrication of Stable Electrochemical Biosensors

The high nucleophilicity of (3-nitrobenzyl)mercaptan makes it a highly effective precursor for functionalizing carbon and gold electrodes via the para-fluoro-thiol (PFT) reaction. By providing a dense, redox-active nitro layer (up to 4.6 × 10^-10 mol cm^-2), it establishes a robust platform for downstream reduction to amine groups, enabling the subsequent covalent attachment of DNA probes or aptamers. This metal-free coupling approach is critical for manufacturing low-cost, highly stable diagnostic sensors [1].

Metal-Free Post-Polymerization Modification

In the development of advanced functional polymers, (3-nitrobenzyl)mercaptan is utilized as a highly efficient click-chemistry reagent. Its ability to achieve 87% conversion in nucleophilic thiol-ene reactions on electron-deficient backbones allows manufacturers to introduce reactive nitro groups without relying on expensive or toxic transition-metal catalysts, thereby streamlining purification processes[2].

Dynamic Combinatorial Chemistry and Thioether Synthesis

As a reliable benzylic thiol, (3-nitrobenzyl)mercaptan is employed in the synthesis of asymmetric disulfides and complex thioethers, such as modified deoxyadenosine derivatives. Its methylene spacer ensures rapid reaction kinetics during disulfide exchange or nucleophilic substitution, making it a highly suitable building block for probing enzymatic recognition sites and developing novel therapeutic ligands [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Carbon electrode functionalization
High grafting density potential
Surface coverage by electrochemical methods
Gold surface covalent modification
Covalent coupling vs. direct SAM
Long-term ambient stability assessment
Low-damage electrochemical patterning
Low grafting overpotential
Electrode integrity and side-reaction control
Orthogonal safety-catch linker strategy
Dual acid/base stability profile
Cleavage after nitro reduction step

XLogP3

2.2

Wikipedia

(3-Nitrobenzyl)mercaptan

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